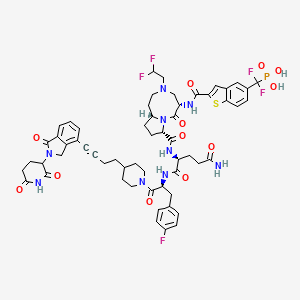
STAT3 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STAT3 degrader-1: is a small molecule designed to target and degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in the transduction of signals from growth factors and cytokines in both normal and malignant cells. Aberrant activation of STAT3 has been observed in various cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: STAT3 degrader-1 is typically synthesized using heterobifunctional small-molecule-based PROTAC (Proteolysis Targeting Chimeras) technology. This involves the conjugation of a ligand that binds to STAT3 with another ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of STAT3 .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Analyse Des Réactions Chimiques
Types of Reactions: STAT3 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves the recruitment of E3 ubiquitin ligase, which tags STAT3 for degradation by the proteasome .
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, proteasome inhibitors (e.g., MG-132)
Conditions: Physiological conditions (37°C, pH 7.4)
Major Products Formed: The major product formed from the degradation of STAT3 is ubiquitinated STAT3, which is subsequently broken down into smaller peptides by the proteasome .
Applications De Recherche Scientifique
Chemistry: STAT3 degrader-1 is used in chemical biology to study the role of STAT3 in various cellular processes. It helps in understanding the molecular mechanisms underlying STAT3-mediated signal transduction .
Biology: In biological research, this compound is used to investigate the effects of STAT3 degradation on cell growth, survival, and differentiation. It is particularly useful in studying cancer biology and the tumor microenvironment .
Medicine: this compound has significant potential in cancer therapy. It is being developed for the treatment of hematologic malignancies and solid tumors. Preclinical studies have shown that this compound can induce apoptosis and inhibit tumor growth in various cancer models .
Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for cancers with aberrant STAT3 activation. It is also being studied for its potential in treating inflammatory and autoimmune diseases .
Mécanisme D'action
STAT3 degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome. This results in the depletion of both monomeric and dimeric STAT3, thereby abrogating its downstream DNA binding and transcriptional activity . The degradation of STAT3 leads to the inhibition of STAT3-mediated gene expression programs involved in cell survival, proliferation, and immune evasion .
Comparaison Avec Des Composés Similaires
KT-333: A first-in-class STAT3 degrader developed for the treatment of hematologic cancers and solid tumors.
HZ-R061: A selective STAT3 degrader with activity in preclinical models of cancer.
Uniqueness: STAT3 degrader-1 is unique in its high selectivity and potency for STAT3 degradation. It has been shown to selectively degrade STAT3 over nearly 9000 other proteins, including other STAT family members . This high selectivity minimizes off-target effects and enhances its therapeutic potential.
Propriétés
Formule moléculaire |
C58H63F5N9O12PS |
|---|---|
Poids moléculaire |
1236.2 g/mol |
Nom IUPAC |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-[[(2S)-1-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-(2,2-difluoroethyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C58H63F5N9O12PS/c59-37-11-8-33(9-12-37)26-42(56(80)70-24-20-32(21-25-70)4-1-2-5-34-6-3-7-39-40(34)29-71(55(39)79)44-16-19-50(74)68-52(44)76)66-51(75)41(14-18-49(64)73)65-53(77)45-15-13-38-22-23-69(31-48(60)61)30-43(57(81)72(38)45)67-54(78)47-28-35-27-36(10-17-46(35)86-47)58(62,63)85(82,83)84/h3,6-12,17,27-28,32,38,41-45,48H,1,4,13-16,18-26,29-31H2,(H2,64,73)(H,65,77)(H,66,75)(H,67,78)(H,68,74,76)(H2,82,83,84)/t38-,41+,42+,43+,44?,45+/m1/s1 |
Clé InChI |
HEGRPSIHNBEQPA-ZQPSHTOASA-N |
SMILES isomérique |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
SMILES canonique |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(S3)C=CC(=C4)C(F)(F)P(=O)(O)O)CC(F)F)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=C(C=C5)F)C(=O)N6CCC(CC6)CCC#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


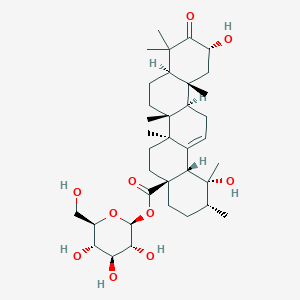
![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)
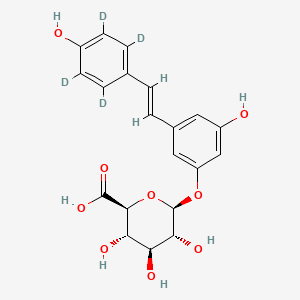
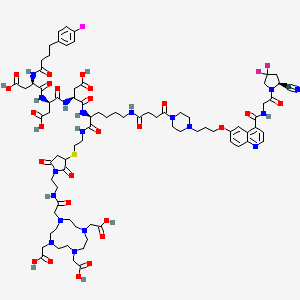

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

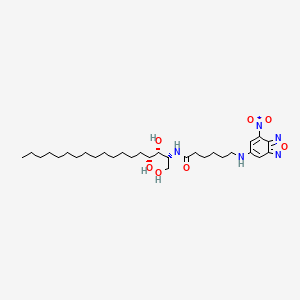
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
